molecular formula C11H16N5O8P B12933727 1-Methylguanosine 5'-(dihydrogen phosphate) CAS No. 20309-92-6

1-Methylguanosine 5'-(dihydrogen phosphate)

Cat. No.: B12933727
CAS No.: 20309-92-6
M. Wt: 377.25 g/mol
InChI Key: RQNAZTAAOUHEIL-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylguanosine 5’-(dihydrogen phosphate) is a purine ribonucleoside monophosphate that features a guanine base methylated at the N1 position. This compound is a derivative of guanosine monophosphate, where the methyl group is attached to the nitrogen atom at position 1 of the guanine ring. It is an important molecule in the study of nucleic acids and their modifications, playing a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylguanosine 5’-(dihydrogen phosphate) typically involves the methylation of guanosine 5’-monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous solution with a base like sodium hydroxide to facilitate the methylation at the N1 position of the guanine base .

Industrial Production Methods: Industrial production of 1-Methylguanosine 5’-(dihydrogen phosphate) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methylguanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 1-methylguanine derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

1-Methylguanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study nucleic acid chemistry and the effects of methylation on nucleosides.

    Biology: The compound is important in the study of RNA modifications and their role in gene expression and regulation.

    Medicine: Research on 1-Methylguanosine 5’-(dihydrogen phosphate) contributes to understanding diseases related to RNA modifications and developing potential therapeutic agents.

    Industry: It is used in the synthesis of modified nucleotides for various biotechnological applications.

Mechanism of Action

The mechanism of action of 1-Methylguanosine 5’-(dihydrogen phosphate) involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methylation at the N1 position can influence the binding of proteins and other molecules to the RNA, thereby affecting processes such as translation and splicing. The compound interacts with specific molecular targets and pathways involved in RNA metabolism .

Comparison with Similar Compounds

    Guanosine 5’-monophosphate: The parent compound without the methyl group at the N1 position.

    7-Methylguanosine 5’-(dihydrogen phosphate): A similar compound with methylation at the N7 position.

    2-Methylguanosine 5’-(dihydrogen phosphate): Another derivative with methylation at the N2 position.

Uniqueness: 1-Methylguanosine 5’-(dihydrogen phosphate) is unique due to its specific methylation at the N1 position, which imparts distinct chemical and biological properties. This modification can influence the compound’s interactions with enzymes and other molecules, making it a valuable tool in studying RNA modifications and their effects .

Properties

CAS No.

20309-92-6

Molecular Formula

C11H16N5O8P

Molecular Weight

377.25 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-1-methyl-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O8P/c1-15-9(19)5-8(14-11(15)12)16(3-13-5)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H2,12,14)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1

InChI Key

RQNAZTAAOUHEIL-KQYNXXCUSA-N

Isomeric SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O

Canonical SMILES

CN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.